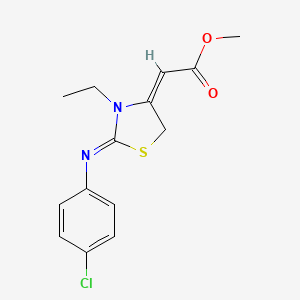

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate

Description

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is a thiazolidinone derivative characterized by a conjugated system with distinct stereochemical configurations (E and Z) at specific positions. The compound features a 4-chlorophenyl group and an ethyl substituent on the thiazolidinone core, which contribute to its electronic and steric properties. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and antidiabetic applications .

Properties

IUPAC Name |

methyl (2E)-2-[2-(4-chlorophenyl)imino-3-ethyl-1,3-thiazolidin-4-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-17-12(8-13(18)19-2)9-20-14(17)16-11-6-4-10(15)5-7-11/h4-8H,3,9H2,1-2H3/b12-8+,16-14? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMDXQPHEXNXDI-WYBTUVDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)OC)CSC1=NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C(=O)OC)/CSC1=NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino group. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives, including those related to (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate, exhibit significant anticancer activity. Research conducted on various carcinoma cell lines has shown that these compounds can inhibit cell proliferation effectively. For instance, analogues were tested against seven carcinoma cell lines, revealing promising results in reducing cell viability and inducing apoptosis .

1.2 Inhibition of Kinases

The compound's structural similarities to known kinase inhibitors suggest potential applications in targeting receptor tyrosine kinases involved in cancer progression. Kinases such as VEGFR and EGFR are critical in tumor growth and metastasis. By inhibiting these pathways, this compound could serve as a therapeutic agent in cancer treatments .

1.3 Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. The presence of the thiazolidine ring enhances the compound's interaction with microbial enzymes, potentially leading to effective treatments against bacterial infections. Studies have shown that structurally similar compounds exhibit significant antibacterial effects against various strains .

Agrochemical Applications

2.1 Herbicidal and Insecticidal Properties

Compounds similar to this compound have been evaluated for their agrochemical properties, particularly as herbicides and insecticides. The thiazolidine moiety is known to enhance the biological activity of agrochemicals, making these compounds valuable in agricultural applications .

Synthesis and Structural Modifications

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include condensation reactions followed by esterification steps to obtain the final product in good yields .

3.2 Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiazolidine ring or the chlorophenyl group can lead to enhanced biological activity or reduced toxicity profiles .

Case Studies

Mechanism of Action

The mechanism of action of (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, potentially affecting their function. The chlorophenyl group may interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiazolidinone ring and imino group. Key examples include:

- Steric and Flexibility Differences : The ethyl group offers moderate steric hindrance, while allyl (in the analog from ) increases molecular flexibility, which may influence binding to biological targets .

Key Research Findings

- Lumping Strategy Relevance: Compounds with the thiazolidinone core but differing substituents (e.g., ethyl vs. allyl) may be grouped under lumping strategies for predictive modeling, as their structural similarities suggest analogous degradation pathways or environmental behavior .

Biological Activity

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article delves into the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its pharmacological potential. The structural formula can be represented as follows:

This structure includes a 4-chlorophenyl group, an imino linkage, and an ethyl substituent on the thiazolidinone ring.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines.

Case Study:

A study by Asati et al. (2022) demonstrated that thiazolidinone derivatives showed promising activity against lung cancer (A549) and breast cancer (MCF-7) cell lines. The most effective derivative exhibited an IC50 value of 0.72 µM against A549 cells, indicating strong antiproliferative properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 0.72 |

| Derivative B | MCF-7 | 1.35 |

2. Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial effects. Various studies have reported that these compounds can inhibit the growth of bacteria and fungi.

Research Findings:

A publication highlighted that certain thiazolidinone derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been explored in various studies, with findings suggesting that they can inhibit pro-inflammatory cytokines.

Study Insights:

Research indicated that thiazolidinone derivatives could reduce levels of TNF-alpha and IL-6 in vitro, showcasing their ability to modulate inflammatory responses . This property is particularly beneficial in developing therapeutics for chronic inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation: Thiazolidinones interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Antimicrobial Action: These compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Cytokine Modulation: They downregulate pro-inflammatory cytokines, thus reducing inflammation.

Q & A

Q. What are the established synthetic routes for preparing (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate?

A common method involves condensation reactions between thiosemicarbazides and α-haloacetic acid derivatives. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid mixture (2–3 hours) yields structurally similar thiazolidinones . Adjusting substituents (e.g., 4-chlorophenyl groups) and reaction conditions (solvent polarity, temperature) can target the desired product. Purification typically involves recrystallization from DMF-ethanol mixtures.

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry. Data collection at 100 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.05 ensure accuracy .

- Spectroscopy : IR confirms imine (C=N, ~1600 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups. NMR (¹H/¹³C) identifies proton environments (e.g., Z/E isomerism via coupling constants) .

Q. What computational methods are suitable for predicting electronic properties?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts thermochemical properties, such as atomization energies (average deviation ±2.4 kcal/mol). Basis sets like 6-311+G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental electronic property data?

- Validation : Compare DFT-calculated UV-Vis spectra (TD-DFT) with experimental data. Adjust functionals (e.g., CAM-B3LYP for charge-transfer transitions) or include solvent effects (PCM model) to improve agreement .

- Error analysis : Check for crystal packing effects in experimental data (e.g., π-π interactions altering absorption bands) using Hirshfeld surface analysis .

Q. What strategies improve synthetic yield under varying reaction conditions?

Q. How can stereochemical purity (E/Z isomerism) be ensured during synthesis?

- Chromatographic separation : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate isomers.

- Crystallization : Selective crystallization from ethanol at low temperatures favors the desired isomer .

- Monitoring : Track isomer ratios via HPLC with a chiral stationary phase (e.g., amylose-based columns) .

Q. What mechanistic insights guide the design of biologically active derivatives?

- Pharmacophore mapping : Retain the thiazolidinone core and 4-chlorophenyl group for antimicrobial activity. Introduce substituents at the 3-ethyl position to modulate lipophilicity (e.g., halogenation for enhanced membrane penetration) .

- Docking studies : Use AutoDock Vina to predict binding affinity against target enzymes (e.g., bacterial dihydrofolate reductase) .

Methodological Notes

- Safety : Handle chlorinated intermediates and solvents (e.g., DMF) under fume hoods with PPE (gloves, goggles). Waste disposal must comply with institutional guidelines for halogenated organics .

- Data reproducibility : Report crystallographic parameters (space group, unit cell dimensions) and computational inputs (functional, basis set, convergence criteria) in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.